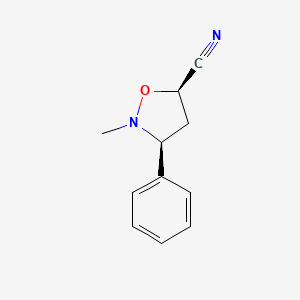
5-Imino-3-oxopyrazolidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Imino-3-oxopyrazolidine-1-carboxamide: is a heterocyclic compound that belongs to the pyrazolidine family This compound is characterized by its unique structure, which includes an imino group, an oxo group, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Imino-3-oxopyrazolidine-1-carboxamide typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-methylenesuccinic acid with aliphatic, aromatic, or heterocyclic amines under heating conditions . The reaction can be carried out without a solvent or in the presence of ethanol (EtOH) or isopropanol (i-PrOH) with a catalytic amount of glacial acetic acid (HOAc) . The resulting product is then purified and characterized using spectroscopic techniques such as PMR and IR spectroscopy .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 5-Imino-3-oxopyrazolidine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The imino and carboxamide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted pyrazolidine derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
Chemistry: 5-Imino-3-oxopyrazolidine-1-carboxamide is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex heterocyclic compounds, which are valuable in the development of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its unique structure allows it to interact with specific biological targets, making it a candidate for drug discovery .
Medicine: The compound has shown promise in medicinal chemistry as a potential therapeutic agent. It is being investigated for its anti-inflammatory, analgesic, and antihypoxic properties .
Industry: In the industrial sector, this compound is used in the development of new materials with specific properties, such as polymers and dyes .
Mechanism of Action
The mechanism of action of 5-Imino-3-oxopyrazolidine-1-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The imino and oxo groups play a crucial role in binding to the active sites of these targets, thereby modulating their activity. For example, the compound can act as an inhibitor of specific kinases, which are involved in various signaling pathways . This inhibition can lead to therapeutic effects such as reduced inflammation and pain relief.
Comparison with Similar Compounds
- 5-Amino-3-oxopyrazolidine-1-carboxamide
- 5-Hydroxy-3-oxopyrazolidine-1-carboxamide
- 5-Methyl-3-oxopyrazolidine-1-carboxamide
Comparison: Compared to these similar compounds, 5-Imino-3-oxopyrazolidine-1-carboxamide is unique due to the presence of the imino group, which imparts distinct chemical reactivity and biological activity. The imino group enhances the compound’s ability to form hydrogen bonds and interact with biological targets, making it a more potent inhibitor in certain applications .
Properties
Molecular Formula |
C4H6N4O2 |
|---|---|
Molecular Weight |
142.12 g/mol |
IUPAC Name |
5-imino-3-oxopyrazolidine-1-carboxamide |
InChI |
InChI=1S/C4H6N4O2/c5-2-1-3(9)7-8(2)4(6)10/h5H,1H2,(H2,6,10)(H,7,9) |
InChI Key |
YZYUVDKHFKLBQI-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=N)N(NC1=O)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Cyclopentyl-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12887087.png)
![1-(4-Aminobenzo[d]oxazol-2-yl)-2-bromoethanone](/img/structure/B12887089.png)
![Methyl 5-(1,4,5,6-tetrahydrocyclopenta[b]pyrrol-2-yl)pentanoate](/img/structure/B12887096.png)

![2-(Hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)ethanol](/img/structure/B12887129.png)

![2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-4-carboxaldehyde](/img/structure/B12887137.png)






